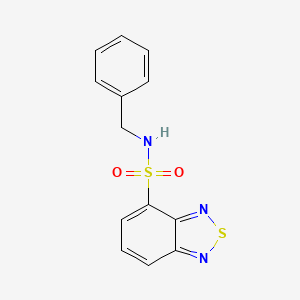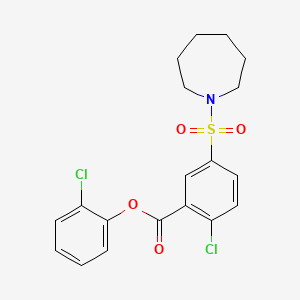
2-Chlorophenyl 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate is a chemical compound with the molecular formula C14H18Cl2N2O3S. It is known for its unique structure, which includes a chlorophenyl group, an azepane ring, and a sulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of intermediates, followed by their sequential reaction under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or sulfonamides.
Scientific Research Applications
2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chloroacetamide
- 2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzamide
Uniqueness
2-Chlorophenyl 5-(azepane-1-sulfonyl)-2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C19H19Cl2NO4S |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(2-chlorophenyl) 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate |
InChI |
InChI=1S/C19H19Cl2NO4S/c20-16-10-9-14(27(24,25)22-11-5-1-2-6-12-22)13-15(16)19(23)26-18-8-4-3-7-17(18)21/h3-4,7-10,13H,1-2,5-6,11-12H2 |
InChI Key |
JSUUFWDELVWBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11105770.png)
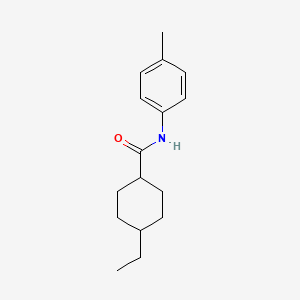
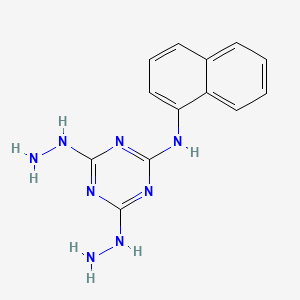
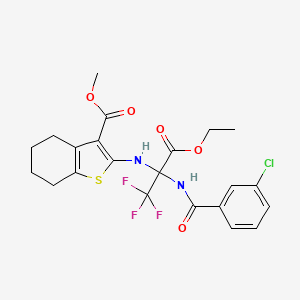
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11105792.png)
![3-benzyl-5-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B11105800.png)
![N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11105808.png)
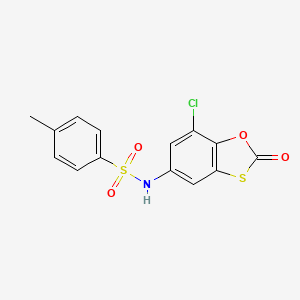
![N'-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-[(1,1-dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]acetohydrazide](/img/structure/B11105827.png)
![N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11105829.png)
![({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone](/img/structure/B11105835.png)
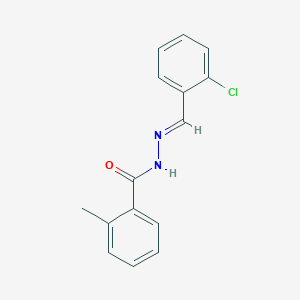
![Ethyl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11105846.png)
